5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

Catalog No.
S3022526
CAS No.
762243-28-7
M.F
C14H16O3
M. Wt
232.279
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

CAS Number

762243-28-7

Product Name

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

IUPAC Name

5-(4-ethoxyphenyl)cyclohexane-1,3-dione

Molecular Formula

C14H16O3

Molecular Weight

232.279

InChI

InChI=1S/C14H16O3/c1-2-17-14-5-3-10(4-6-14)11-7-12(15)9-13(16)8-11/h3-6,11H,2,7-9H2,1H3

InChI Key

CHMDXLOVGGCOIX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2CC(=O)CC(=O)C2

Solubility

not available

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione is an organic compound characterized by its unique structure, which consists of a cyclohexane ring substituted at the 5-position with a para-ethoxyphenyl group and contains two carbonyl groups at the 1 and 3 positions. Its molecular formula is C14_{14}H16_{16}O3_{3}, and it features a diketone framework that is significant in various chemical and biological contexts. The presence of the ethoxy group enhances its solubility and reactivity, making it a versatile compound in synthetic organic chemistry and medicinal applications.

Additional Points

  • Scientific research often involves the synthesis and characterization of novel compounds. 5-(4-ECPhd)CHD might be a recently synthesized compound undergoing investigation, and detailed information may not yet be publicly available.
  • If you can provide any additional information about the source where you encountered this compound, it might help narrow down its potential uses and access more specific data.
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, including:

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the keto groups into hydroxyl groups, yielding diols. Sodium borohydride and lithium aluminum hydride are typical reducing agents for such transformations.
  • Substitution: The ethoxy group can be substituted with various functional groups under appropriate conditions, allowing for the modification of its chemical properties .

The major products from these reactions include oxidized derivatives, reduced diols, and substituted phenylcyclohexane derivatives.

Research indicates that 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione exhibits notable biological activities. It has been investigated for its potential anti-inflammatory and anticancer properties. The mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in biochemical pathways relevant to disease processes .

The synthesis of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 4-ethoxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product after purification steps. While specific industrial production methods are not well-documented, it is generally produced in research laboratories for experimental purposes .

Synthetic Route Overview

  • Reactants: 4-Ethoxybenzaldehyde and cyclohexane-1,3-dione.
  • Conditions: Acidic or basic medium.
  • Mechanism: Condensation reaction followed by purification.

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione has several applications across various fields:

  • Chemistry: Utilized as a building block for synthesizing more complex organic molecules.
  • Biochemistry: Employed in studies involving enzyme interactions and metabolic pathways.
  • Medicine: Ongoing research into potential therapeutic applications, including drug development.
  • Industry: May be used in developing new materials or chemical processes .

Studies on the interactions of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione with biological targets have shown that it may inhibit specific enzyme activities by binding to active sites or modulating receptor functions. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione:

Compound NameStructure TypeUnique Features
4-EthoxybenzaldehydePrecursorUsed in the synthesis of the target compound
Cyclohexane-1,3-dioneCyclohexanedioneCore structure without substituents
5-(4-Methoxyphenyl)cyclohexane-1,3-dioneCyclohexanedione derivativeContains a methoxy group instead of an ethoxy group
5-Phenylcyclohexane-1,3-dioneCyclohexanedione derivativeLacks the ethoxy group

Uniqueness

The uniqueness of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione lies in its specific combination of substituents, which confer distinct chemical reactivity and biological properties not found in other similar compounds. Its para-ethoxyphenyl group enhances its solubility and potential interactions in biological systems compared to other positional isomers .

XLogP3

1.7

Dates

Modify: 2023-08-17

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